An In-depth Technical Guide to Diallyl Adipate: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Diallyl Adipate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl adipate, the diester of adipic acid and allyl alcohol, is a versatile monomer utilized in polymer synthesis and various industrial applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. While direct biological signaling pathway involvement of diallyl adipate is not extensively documented, this guide explores the potential biological activities of its constituent allyl and adipate moieties, offering insights for drug development professionals.
Chemical Structure and Identification
Diallyl adipate is chemically known as bis(prop-2-enyl) hexanedioate.[1] Its structure consists of a central six-carbon adipic acid backbone with two ester linkages to allyl groups at either end.
Molecular Formula: C₁₂H₁₈O₄[1][2][3]
Molecular Weight: 226.27 g/mol [1][2]
CAS Number: 2998-04-1[1][2][3]
Canonical SMILES: C=CCOC(=O)CCCCC(=O)OCC=C[1][4]
InChI: InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2[1][4]
InChIKey: FPODCVUTIPDRTE-UHFFFAOYSA-N[1][4]
Physicochemical Properties
Diallyl adipate is a colorless to almost colorless clear liquid under standard conditions.[1][5] It is characterized by its insolubility in water and solubility in organic solvents such as methanol.[1][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Diallyl Adipate
| Property | Value | Reference |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][5] |
| Molecular Formula | C₁₂H₁₈O₄ | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Boiling Point | 149 °C at 9 mmHg125-126 °C at 3 mmHg288.4 °C at 760 mmHg | [1][5][6][7] |
| Density | 1.02 g/cm³ | [1][6] |
| Refractive Index | 1.4510-1.4540 | [6] |
| Flash Point | 133.8 °C | [6][8] |
| Water Solubility | Insoluble | [1][5][6] |
| Solubility in other solvents | Soluble in methanol | [1][5] |
| Vapor Pressure | 0.00234 mmHg at 25°C | [6] |
| logP (o/w) | 1.9 | [1] |
Experimental Protocols
Synthesis of Diallyl Adipate via Fischer Esterification
Diallyl adipate can be synthesized through the Fischer esterification of adipic acid with allyl alcohol, using an acid catalyst such as sulfuric acid. The reaction involves the removal of water to drive the equilibrium towards the formation of the diester.
Materials:
-
Adipic acid
-
Allyl alcohol
-
Sulfuric acid (concentrated)
-
Toluene (or another suitable water-entraining solvent)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add adipic acid, an excess of allyl alcohol (at least 2.5 molar equivalents), and a suitable volume of toluene.
-
With stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess allyl alcohol.
-
The crude diallyl adipate can be purified by vacuum distillation to obtain the final product.
Caption: Synthesis workflow for diallyl adipate.
Purification of Diallyl Adipate
For applications requiring high purity, such as polymerization studies, diallyl adipate should be purified to remove any inhibitors or byproducts.
Materials:
-
Crude diallyl adipate
-
Sodium hydroxide solution (aqueous)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Vacuum distillation apparatus
Procedure:
-
Wash the crude diallyl adipate with an aqueous sodium hydroxide solution to remove any acidic impurities and inhibitors.[1]
-
Follow by washing with deionized water until the aqueous layer is neutral.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter the drying agent.
-
Perform vacuum distillation of the dried product to obtain purified diallyl adipate.[1]
Analytical Characterization
The identity and purity of synthesized diallyl adipate can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of diallyl adipate and identifying any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of diallyl adipate, along with characteristic fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks for diallyl adipate would include:
-
C=O stretching (ester): ~1735 cm⁻¹
-
C-O stretching (ester): ~1170 cm⁻¹
-
=C-H stretching (alkene): ~3080 cm⁻¹
-
C=C stretching (alkene): ~1645 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: Expect signals corresponding to the vinyl protons of the allyl group (~5-6 ppm), the methylene protons adjacent to the ester oxygen (~4.5 ppm), and the methylene protons of the adipate backbone (~1.6 and 2.3 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester (~172 ppm), the carbons of the double bond (~118 and 132 ppm), the carbon adjacent to the ester oxygen (~65 ppm), and the carbons of the adipate backbone (~24 and 34 ppm).
-
Potential Biological Relevance and Applications
While diallyl adipate itself is primarily used as a monomer in the synthesis of polymers and as a component in coatings and inks, its constituent parts, the allyl group and the adipate moiety, have been studied in various biological contexts.[6][9] This section provides an overview of the potential biological relevance for drug development professionals.
Biological Activity of Diallyl Compounds
Organosulfur compounds containing allyl groups, such as diallyl sulfide (DAS) and diallyl trisulfide (DATS) found in garlic, have been extensively researched for their biological activities. These compounds have demonstrated anti-inflammatory, antioxidant, and anticancer properties.[10][11] The biological effects of these compounds are often attributed to their ability to modulate various signaling pathways, including those involved in apoptosis, cell cycle regulation, and oxidative stress response.[12] While diallyl adipate does not contain sulfur, the presence of the allyl groups may confer some degree of biological activity, a hypothesis that warrants further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. diallyl adipate, 2998-04-1 [thegoodscentscompany.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
